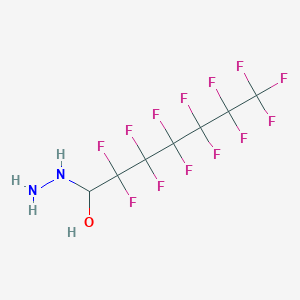
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol is a fluorinated organic compound with unique properties due to the presence of multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol typically involves the reaction of a fluorinated alkyl halide with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol involves its interaction with molecular targets through its fluorinated and hydrazinyl functional groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and reactivity. The specific pathways involved depend on the application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane: A fluorinated epoxide with applications in polymer chemistry.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol is unique due to the presence of both fluorinated and hydrazinyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its versatility and importance in scientific research and industry.
Propriétés
Numéro CAS |
64739-15-7 |
|---|---|
Formule moléculaire |
C7H5F13N2O |
Poids moléculaire |
380.11 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-hydrazinylheptan-1-ol |
InChI |
InChI=1S/C7H5F13N2O/c8-2(9,1(23)22-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,22-23H,21H2 |
Clé InChI |
XMAJYENAUFJTSZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


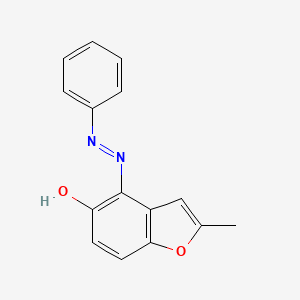
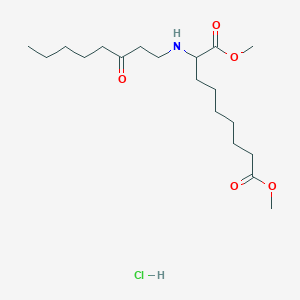
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
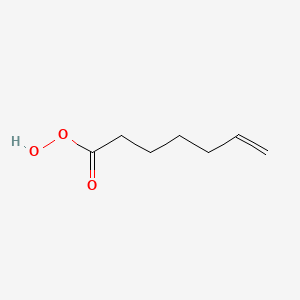
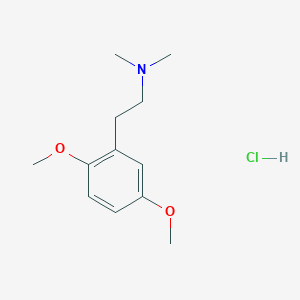

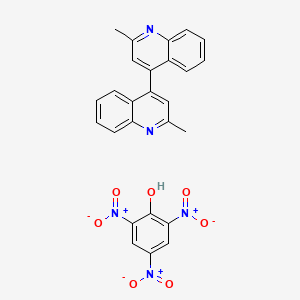
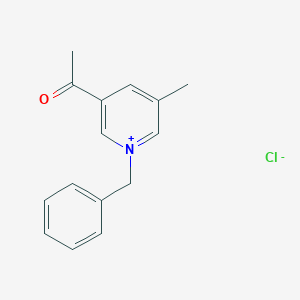
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)
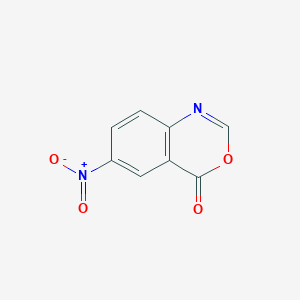
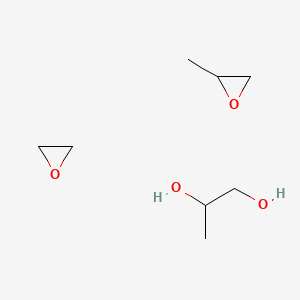

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
